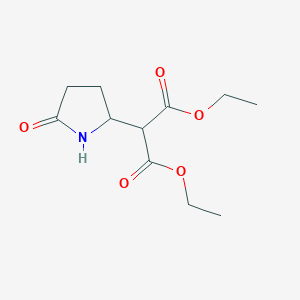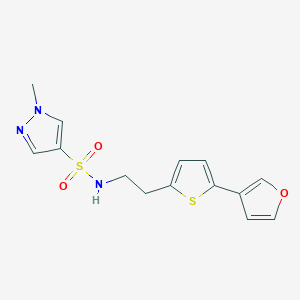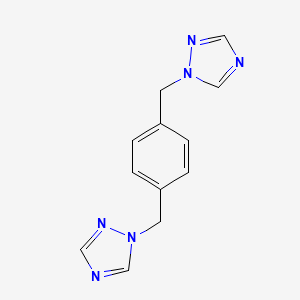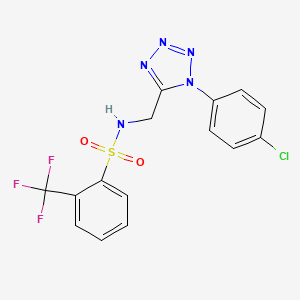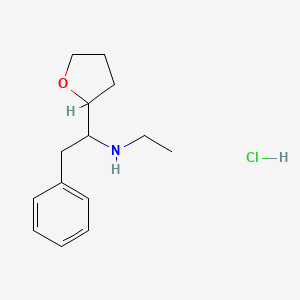![molecular formula C12H12FNO2 B2463941 N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide CAS No. 2361642-56-8](/img/structure/B2463941.png)
N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide, also known as FOXY-5, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. FOXY-5 is a small molecule inhibitor of the proteinase-activated receptor 1 (PAR1), which has been implicated in various pathological conditions, including cancer, inflammation, and thrombosis.
作用机制
N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide is a small molecule inhibitor of PAR1, which is a G protein-coupled receptor that is activated by proteolytic cleavage. Upon activation, PAR1 signals through various intracellular pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway. N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide inhibits PAR1-mediated signaling by binding to the receptor and preventing its activation by proteolytic cleavage.
Biochemical and Physiological Effects:
N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer models, N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide has been demonstrated to inhibit tumor growth, angiogenesis, and metastasis. In inflammation models, N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide has been shown to reduce inflammation and improve disease symptoms. In thrombosis models, N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide has been demonstrated to inhibit platelet aggregation and thrombus formation.
实验室实验的优点和局限性
N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide has several advantages as a research tool, including its specificity for PAR1, its small size, and its ability to penetrate cell membranes. However, N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide also has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide. One area of interest is the development of more potent and selective PAR1 inhibitors based on the structure of N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide. Another area of interest is the investigation of the potential therapeutic applications of N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide in other pathological conditions, such as cardiovascular disease and neurodegenerative diseases. Additionally, the development of N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide as a drug candidate for clinical use will require further preclinical and clinical studies to evaluate its safety and efficacy.
合成方法
The synthesis of N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide involves the reaction of 4-fluorophenylacetic acid with ethyl oxalyl chloride to form ethyl 4-fluorophenylglyoxylate. This intermediate is then reacted with ethyl magnesium bromide to form ethyl 3-(4-fluorophenyl)oxopropanoate. The final step involves the reaction of ethyl 3-(4-fluorophenyl)oxopropanoate with propargylamine to form N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide.
科学研究应用
N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide has been studied extensively for its potential therapeutic applications in cancer, inflammation, and thrombosis. In cancer, PAR1 has been shown to promote tumor growth, angiogenesis, and metastasis. N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide has been demonstrated to inhibit PAR1-mediated signaling, leading to decreased tumor growth and metastasis in various cancer models. In inflammation, PAR1 has been implicated in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide has been shown to reduce inflammation in these models by inhibiting PAR1-mediated signaling. In thrombosis, PAR1 has been shown to promote platelet aggregation and thrombus formation. N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide has been demonstrated to inhibit PAR1-mediated platelet aggregation, leading to decreased thrombus formation.
属性
IUPAC Name |
N-[3-(4-fluorophenyl)oxetan-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c1-2-11(15)14-12(7-16-8-12)9-3-5-10(13)6-4-9/h2-6H,1,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPOTZKUONOBGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(COC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

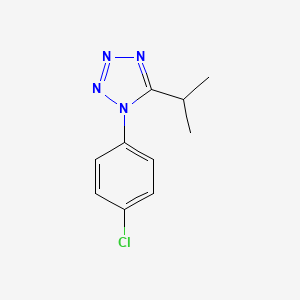

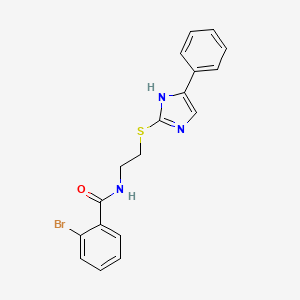
![N-cyclopentyl-1-((4-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2463862.png)


![N-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2463868.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2463870.png)

